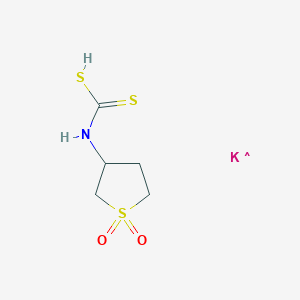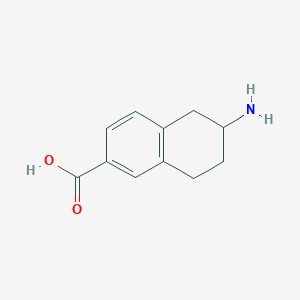
((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . It also contains a 4-methylbenzenesulfonate (tosylate) group, which is a good leaving group in nucleophilic substitution reactions.
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The tosylate group can be introduced by reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.Chemical Reactions Analysis
In reactions, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The tosylate group can act as a leaving group in nucleophilic substitution reactions.Aplicaciones Científicas De Investigación
Synthesis of Tertiary Butyl Esters in Organic Chemistry
Tertiary butyl esters are pivotal in synthetic organic chemistry due to their protective group properties. The tert-butoxycarbonyl group from our compound can be introduced into a variety of organic molecules using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Flow Microreactor Systems
The use of flow microreactor systems for the synthesis of tertiary butyl esters represents a significant advancement in chemical engineering. These systems allow for the direct introduction of the tert-butoxycarbonyl group into organic compounds, enhancing the efficiency and sustainability of the process .
Analytical Chemistry
The tert-butoxycarbonyl group can be used in analytical chemistry for the derivatization of compounds. This enhances their detection and quantification by techniques such as NMR, HPLC, LC-MS, and UPLC, providing a clearer analysis of complex mixtures .
Propiedades
IUPAC Name |
tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJCRUNHXFKLI-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

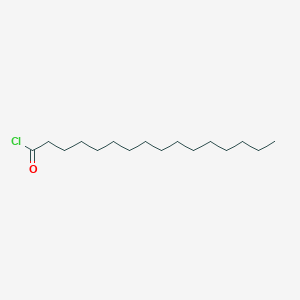

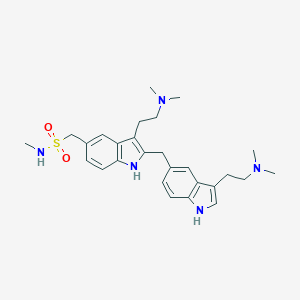

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

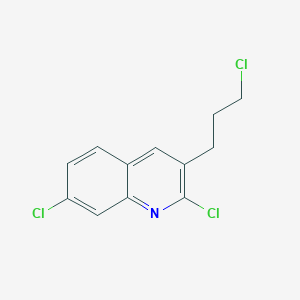



![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
